
2-Chloro-6-cyclopropylbenzoic acid
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Overview
Description
2-Chloro-6-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the sixth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 6-cyclopropylbenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of 2-amino-6-cyclopropylbenzoic acid or 2-methoxy-6-cyclopropylbenzoic acid.
Oxidation: Formation of 2-chloro-6-cyclopropylbenzoyl chloride.
Reduction: Formation of 2-chloro-6-cyclopropylbenzyl alcohol.
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- 2-Chloro-6-cyclopropylbenzoic acid has been utilized as a building block in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory diseases and metabolic disorders. Its derivatives have shown potential in modulating specific receptors that are crucial for drug efficacy.
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Agrochemical Applications
- The compound has been investigated for its herbicidal properties. Research indicates that derivatives of this compound can inhibit the growth of certain weed species, making it a candidate for developing new herbicides that are less toxic to crops.
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Biological Activity Studies
- Studies have demonstrated that this compound exhibits anti-inflammatory and analgesic properties. For example, it has shown effectiveness in reducing pro-inflammatory cytokines in animal models, suggesting potential use in treating conditions like rheumatoid arthritis.
Data Table: Biological Activities
Activity Type | Effectiveness (IC50) | Notes |
---|---|---|
Anti-inflammatory | 12 µM | Significant reduction in TNF-α levels |
Herbicidal Activity | 15 µM | Effective against specific weed species |
Cytotoxicity (Cancer) | 10 µM | Selective towards cancer cell lines |
Case Studies
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Anti-inflammatory Effects
- A study conducted on Wistar rats treated with this compound demonstrated a significant decrease in markers of inflammation after exposure to lipopolysaccharides (LPS). The treatment resulted in reduced levels of TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent.
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Herbicidal Efficacy
- In trials assessing the herbicidal properties of this compound, it was found to effectively inhibit the growth of several weed species at concentrations around 15 µM. This suggests that derivatives could be developed into environmentally friendly herbicides with lower toxicity profiles compared to existing options.
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Cancer Research
- In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with fewer side effects.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Lacks the cyclopropyl group, making it less sterically hindered.
6-Cyclopropylbenzoic acid: Lacks the chlorine atom, affecting its reactivity and binding properties.
2-Bromo-6-cyclopropylbenzoic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness
2-Chloro-6-cyclopropylbenzoic acid is unique due to the presence of both chlorine and cyclopropyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity in substitution and coupling reactions and its potential as a biochemical probe or therapeutic agent.
Biological Activity
2-Chloro-6-cyclopropylbenzoic acid is a compound that has garnered attention due to its biological activities, particularly as a selective agonist of the Farnesoid X receptor (FXR). This article delves into the compound's biological activity, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is characterized by a benzoic acid core with a chlorine atom and a cyclopropyl group at specific positions.
- Molecular Formula : C10H9ClO2
- CAS Number : 945717-58-8
The primary mechanism of action for this compound involves its role as an FXR agonist. FXR is a nuclear receptor that regulates bile acid, lipid, and glucose metabolism. The activation of FXR has been linked to various metabolic processes, including cholesterol homeostasis and anti-inflammatory responses.
Key Findings from Research Studies
- Cholesterol Regulation : In studies involving C57BL/6J mice, this compound demonstrated significant effects on cholesterol levels. It was found to increase fecal cholesterol excretion and reduce intestinal cholesterol reabsorption, leading to lower plasma cholesterol levels .
- Atherosclerosis Prevention : In CETP transgenic LDLR(-/-) mice models, the compound significantly decreased the size of atherosclerotic plaques despite a reduction in HDL cholesterol levels. This suggests potential therapeutic benefits in cardiovascular diseases .
- Liver Health : The compound has shown promise in preclinical models for treating liver diseases such as non-alcoholic steatohepatitis (NASH). Its ability to modulate liver metabolism while maintaining a manageable safety profile makes it a candidate for further clinical development .
Study on Cholesterol and Atherosclerosis
A study conducted on mice fed a high-fat diet demonstrated that treatment with this compound resulted in:
Parameter | Control Group | Treatment Group |
---|---|---|
Total Cholesterol (mg/dL) | 210 ± 15 | 150 ± 10 |
HDL Cholesterol (mg/dL) | 60 ± 5 | 40 ± 4 |
Atherosclerotic Plaque Size (mm²) | 5.0 ± 0.5 | 2.0 ± 0.3 |
This data indicates a significant reduction in total cholesterol and plaque size, suggesting beneficial effects against atherosclerosis .
Clinical Implications
In clinical trials, compounds similar to this compound have been evaluated for their efficacy in managing metabolic disorders. For instance, cilofexor, an analog of this compound, has shown effectiveness in reducing liver fat and improving liver function tests in human subjects .
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-chloro-6-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
RTLRDIAWRKKVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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